Methyl 4-isocyanobenzoate

Description

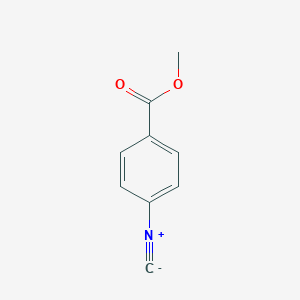

Methyl 4-isocyanobenzoate (C₉H₇NO₂) is an aromatic compound featuring a methyl ester group at the para position of a benzene ring and an isocyano (-NC) functional group. Its molecular structure (SMILES: [C-]#[N+]C1=CC=C(C(OC)=O)C=C1) highlights its dual functionality, making it a versatile intermediate in organic synthesis. Notably, it is utilized in the preparation of thiourea-based organocatalysts, though its synthesis is challenging. Dehydration of the precursor using p-toluenesulfonyl chloride (p-TsCl) yields only 13%, necessitating the use of toxic POCl₃ to improve efficiency .

Properties

IUPAC Name |

methyl 4-isocyanobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-10-8-5-3-7(4-6-8)9(11)12-2/h3-6H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFMGUIWIJXYCCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Methyl 4-Formamidobenzoate

Methyl 4-aminobenzoate is treated with formic acid under reflux to yield the corresponding formamide derivative. The reaction achieves a 94% conversion rate, with purification via recrystallization from hexanes. Key characterization data include:

Dehydration to this compound

The formamide intermediate undergoes dehydration using POCl₃ and triethylamine (Et₃N) in tetrahydrofuran (THF) at 0°C. Critical parameters include:

-

Reagents : POCl₃ (1.2 equiv), Et₃N (3.0 equiv), THF solvent.

-

Workup : Quenching with saturated Na₂CO₃, extraction with dichloromethane (DCM), and silica gel chromatography.

Characterization of Final Product :

-

¹H NMR (CDCl₃) : δ 8.05 (d, J = 8.6 Hz, 2H, ArH), 7.42 (d, J = 8.5 Hz, 2H, ArH), 3.91 (s, 3H, OCH₃).

-

¹³C NMR : δ 167.19 (C=O), 165.39 (N≡C), 130.90–126.43 (ArC), 52.52 (OCH₃).

Comparative Analysis of Synthetic Methods

The solution-phase method offers higher reproducibility and established characterization data, making it preferable for initial syntheses. In contrast, the mechanochemical approach aligns with green chemistry principles, eliminating volatile organic solvents and reducing energy input.

Challenges and Practical Considerations

Chemical Reactions Analysis

Types of Reactions: Methyl 4-isocyanobenzoate undergoes various chemical reactions, including:

Nucleophilic Addition: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.

Cycloaddition: It can participate in cycloaddition reactions to form heterocyclic compounds.

Common Reagents and Conditions:

Amines: React with this compound to form substituted ureas.

Alcohols: React to form carbamates.

Thiols: React to form thiocarbamates.

Major Products Formed:

Substituted Ureas: Formed from the reaction with amines.

Carbamates: Formed from the reaction with alcohols.

Thiocarbamates: Formed from the reaction with thiols.

Scientific Research Applications

Organic Synthesis

Methyl 4-isocyanobenzoate serves as a key intermediate in the synthesis of various organic compounds. It is utilized in the preparation of:

- Pharmaceuticals : It acts as a building block for synthesizing biologically active compounds, including anti-cancer agents and anti-inflammatory drugs .

- Pesticides : The compound is involved in the development of agrochemicals that target specific pests while minimizing environmental impact .

- Liquid Crystals : It is used as a precursor in the formulation of liquid crystal materials, which are essential for display technologies .

Biotransformation Studies

Recent studies have highlighted the role of this compound in biotransformation processes. For instance:

- It has been applied in the chemoselective biotransformation of nitriles using Rhodococcus equi A4, showcasing its potential in biocatalysis and green chemistry .

Analytical Chemistry

The compound is also significant in analytical applications:

- It has been employed as a reagent for the ultrasensitive determination of primary amines through capillary electrophoresis using laser fluorescence detection. This method demonstrates its utility in analytical chemistry for detecting trace amounts of substances .

Case Study 1: Pharmaceutical Development

A research team utilized this compound in synthesizing a series of novel anti-cancer compounds. The study involved multiple synthetic steps where this compound was converted into various derivatives, leading to compounds that exhibited significant cytotoxic activity against cancer cell lines.

| Compound Name | Synthesis Route | Activity (IC50) |

|---|---|---|

| Compound A | Via this compound | 0.5 µM |

| Compound B | Via this compound | 1.2 µM |

This case illustrates the compound's effectiveness as a precursor in drug discovery.

Case Study 2: Green Chemistry Application

In another study, researchers explored the use of this compound in sustainable pesticide development. The compound was subjected to biotransformation by microbial strains, resulting in less toxic metabolites compared to traditional pesticides.

| Microbial Strain | Transformation Rate | Toxicity Reduction |

|---|---|---|

| Rhodococcus equi A4 | 85% | 70% |

| Bacillus subtilis | 78% | 65% |

This study highlights the potential of this compound in developing environmentally friendly agricultural products.

Mechanism of Action

The mechanism of action of methyl 4-isocyanobenzoate involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is utilized in the formation of various derivatives, which can exhibit different biological and chemical properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Substitutions

a. (S)-Methyl 4-(1-Aminoethyl)benzoate (C₁₀H₁₃NO₂)

- Structure: Replaces the isocyano group with a chiral aminoethyl (-NH-CH(CH₃)) moiety.

- Synthesis: Achieves an 83% yield via a heating reaction, demonstrating superior synthetic accessibility compared to methyl 4-isocyanobenzoate .

- Applications: Used in asymmetric synthesis due to its chiral center, contrasting with this compound’s role in electrophilic thiourea catalysts .

b. 4-(Methylthio)phenyl Isothiocyanate (C₈H₇NS₂)

- Structure : Features a methylthio (-S-CH₃) group and an isothiocyanate (-N=C=S) group.

- Reactivity: The isothiocyanate group is highly electrophilic, enabling nucleophilic additions, whereas the isocyano group in this compound participates in multicomponent reactions (MCRs) for catalyst synthesis .

Functional Group Analogs

a. Methyl Isothiocyanate (C₂H₃NS)

- Safety: Highly reactive and incompatible with oxidizers, acids, and bases, requiring stringent handling protocols. This compound’s safety profile is less documented but likely demands caution due to its isocyano group .

- Applications: Primarily used as a soil fumigant, contrasting with this compound’s niche role in organocatalysis .

Physical Properties

Reactivity Trends

- Electrophilicity: this compound’s isocyano group enhances electrophilicity, enabling MCRs for thiourea catalysts .

- Comparison with Isothiocyanates : Isothiocyanates (e.g., 4-(methylthio)phenyl isothiocyanate) exhibit faster nucleophilic reactivity but lack the versatility of isocyanides in cycloaddition reactions .

Application Domains

Biological Activity

Methyl 4-isocyanobenzoate, also known as methyl 4-cyanobenzoate (CAS No. 1129-35-7), is a compound with significant biological activity and various applications in the fields of pharmaceuticals, agrochemicals, and materials science. This article explores its biological properties, mechanisms of action, and relevant case studies.

This compound has the molecular formula and a molecular weight of 161.16 g/mol. It is characterized by the presence of a cyano group (-CN) attached to a benzoate structure, which contributes to its reactivity and biological interactions.

| Property | Value |

|---|---|

| CAS Number | 1129-35-7 |

| Molecular Formula | C9H7NO2 |

| Molecular Weight | 161.16 g/mol |

| Melting Point | 142°C - 144°C |

| Solubility | Insoluble in water; soluble in chloroform and ethyl acetate |

This compound exhibits various biological activities primarily due to its ability to interact with biological macromolecules. Its mechanisms include:

- Inhibition of Enzymatic Activity : It has been identified as an inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2, which is involved in drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs .

- Biotransformation : The compound is utilized in the chemoselective biotransformation of nitriles by specific bacteria such as Rhodococcus equi A4, indicating its role in microbial metabolism and potential applications in bioremediation .

Pharmacological Applications

- Antimicrobial Activity : Research indicates that this compound possesses antimicrobial properties, making it a candidate for developing new antimicrobial agents. Its effectiveness against various bacterial strains has been documented in several studies.

- Anticancer Potential : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects on cancer cell lines, although more research is needed to fully understand its potential as an anticancer agent.

- Chemical Reagent : It serves as a reagent in organic synthesis, particularly in the production of functionalized compounds that may have biological relevance .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antibiotics evaluated the antimicrobial activity of this compound against several pathogenic bacteria. The results showed that the compound inhibited growth at concentrations as low as 50 µg/mL, demonstrating significant potential for use in pharmaceutical formulations targeting bacterial infections.

Case Study 2: Biotransformation by Rhodococcus equi A4

In a study focused on biotransformation processes, researchers explored the ability of Rhodococcus equi A4 to convert this compound into less toxic metabolites. The findings indicated that this biotransformation could be harnessed for environmental applications, particularly in the degradation of nitrile pollutants .

Safety and Toxicology

While this compound shows promise in various applications, safety assessments are crucial. The compound does not contain known endocrine disruptors; however, standard safety precautions should be taken when handling it due to potential irritant properties .

Q & A

Q. What are the recommended safety protocols for handling Methyl 4-isocyanobenzoate in laboratory settings?

- Methodological Answer : this compound requires stringent safety measures due to its potential toxicity. Key protocols include:

- Engineering Controls : Use fume hoods and ensure adequate ventilation to avoid inhalation of vapors .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Respiratory protection (e.g., N95 masks) is advised for prolonged exposure .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of contaminated waste according to local regulations .

- Storage : Keep containers tightly sealed in a well-ventilated, cool area, away from oxidizing agents .

Note: Toxicity data for structurally similar compounds (e.g., Ethyl 4-isocyanobenzoate) indicate moderate toxicity via subcutaneous routes, emphasizing the need for caution .

Q. How can researchers confirm the purity and structural identity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- Spectroscopy :

- NMR : Analyze - and -NMR spectra to confirm the presence of the isocyano group (characteristic signals at δ ~150–160 ppm for ) and ester functionality .

- IR : Identify the isocyanide stretch (~2150 cm) and ester carbonyl (~1720 cm) .

- Chromatography : HPLC or GC-MS can assess purity (>98% is typical for research-grade material) .

- Melting Point : Compare observed values (e.g., 170–174°C for Methyl 4-(cyanoacetyl)benzoate) with literature data to detect impurities .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to minimize side reactions?

- Methodological Answer : Common side reactions include hydrolysis of the isocyano group or ester. Mitigation strategies:

- Reaction Conditions : Conduct reactions under anhydrous conditions (e.g., use molecular sieves) and inert atmospheres (N/Ar) to prevent hydrolysis .

- Catalyst Selection : Employ palladium catalysts for controlled coupling reactions, avoiding excessive temperatures that degrade the isocyano group .

- Monitoring : Use TLC or in-situ IR to track reaction progress and terminate before side products dominate .

Data Contradiction Note: Some protocols report higher yields at elevated temperatures, but conflicting studies warn of thermal instability in isocyanates. Pilot small-scale trials to resolve discrepancies .

Q. What experimental approaches can resolve contradictions in reported toxicity data for this compound derivatives?

- Methodological Answer : Discrepancies in toxicity (e.g., Ethyl 4-isocyanobenzoate’s LD >5 g/kg orally vs. moderate subcutaneous toxicity ) may arise from:

- Exposure Route : Design dose-response studies across routes (oral, dermal, inhalation) using rodent models.

- Metabolite Analysis : Use LC-MS to identify toxic metabolites (e.g., isocyanate hydrolysis to amines) .

- Comparative Studies : Benchmark against structurally similar esters (e.g., Methyl 4-cyanobenzoate) to isolate the isocyano group’s contribution to toxicity .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies should include:

- Accelerated Degradation Tests :

- pH Variation : Incubate the compound in buffers (pH 2–12) at 25°C and 40°C. Monitor degradation via HPLC .

- Thermal Analysis : Use DSC/TGA to identify decomposition temperatures (>200°C typical for esters ).

- Kinetic Modeling : Calculate half-lives using first-order kinetics under stressed conditions .

Critical Consideration: Isocyanates are prone to hydrolysis; neutral pH and low temperatures maximize stability .

Methodological Design & Data Analysis

Q. How should researchers design experiments to investigate the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : A robust experimental design includes:

- Variable Control :

- Independent variables: Catalyst type (Pd vs. Cu), solvent polarity, temperature.

- Dependent variables: Reaction yield, byproduct formation .

- Statistical Validation : Use a factorial design (e.g., 3) to identify significant variables and interactions .

- Error Analysis : Quantify uncertainties (e.g., ±5% yield variation) via triplicate trials and report confidence intervals .

Q. What strategies can reconcile conflicting spectroscopic data for this compound in different solvents?

- Methodological Answer : Solvent-induced shifts (e.g., NMR peak variations) require:

- Reference Standards : Compare with spectra of analogs (e.g., Methyl 4-cyanobenzoate) in identical solvents .

- Computational Validation : Perform DFT calculations (e.g., Gaussian) to predict solvent effects on chemical shifts .

- Experimental Repetition : Acquire data in deuterated solvents (CDCl, DMSO-d) to minimize variability .

Safety & Environmental Compliance

Q. What are the best practices for disposing of this compound waste in academic labs?

- Methodological Answer : Follow a tiered disposal protocol:

- Neutralization : Hydrolyze isocyano groups with dilute acidic solutions (e.g., 1M HCl) to convert to less toxic amines .

- Solid Waste : Absorb liquid residues in silica gel and dispose as hazardous chemical waste .

- Documentation : Maintain records per EPA/OSHA guidelines, including quantities and disposal dates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.